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Glybomine A

Cat. No.: B1246820
M. Wt: 241.28 g/mol
InChI Key: QZDZVZYFGAXQRH-UHFFFAOYSA-N
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Description

The investigation into Glybomine A represents a specific and focused area within the broader field of natural product chemistry. This section provides an overview of this compound, the historical context of its chemical class, its significance as a subject of research, and the objectives of scientific studies focused on this compound.

This compound is a carbazole (B46965) alkaloid isolated from the stems of Glycosmis arborea, a plant belonging to the Rutaceae family. What distinguishes this compound within the vast family of natural products is its unique oxygenation pattern. It was identified as the first naturally occurring 2,5-oxygenated carbazole alkaloid. This structural novelty makes it a point of interest for understanding biosynthetic pathways and for exploring novel chemical space. The initial phytochemical investigation that led to its discovery also revealed two related compounds, Glybomine B and Glybomine C, further highlighting the unique biosynthetic capabilities of Glycosmis arborea. Preliminary biological screenings have indicated that this compound exhibits inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction, suggesting its potential as an anti-tumor promoter.

The journey of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. nih.gov However, it was not until nearly a century later, in 1965, that the first naturally occurring carbazole alkaloid, murrayanine, was isolated from a plant source, Murraya koenigii. nih.gov This discovery opened the floodgates to the exploration of what is now a large and diverse family of plant-derived, or phyto-carbazole, alkaloids. The majority of these natural carbazoles have been isolated from plants of the Rutaceae family, particularly from the genera Murraya, Glycosmis, and Clausena. researchgate.net Over the decades, research into carbazole alkaloids has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties, cementing their status as important leads in drug discovery. researchgate.net The continual discovery of new carbazole alkaloids with unique structural modifications, such as this compound, underscores the ongoing importance of this area of research.

The significance of this compound as a research target stems from several key factors. Primarily, its unprecedented 2,5-dioxygenated carbazole framework presents a considerable challenge and an attractive goal for synthetic organic chemists. The development of synthetic routes to molecules like this compound can lead to the discovery of new chemical reactions and strategies that are applicable to the synthesis of other complex natural products.

Furthermore, the initial findings of its bioactivity as a potential anti-tumor promoter make it an intriguing candidate for further pharmacological evaluation. Understanding the structure-activity relationship of this compound could provide insights into the molecular targets and mechanisms of action for this class of compounds. The unique placement of oxygen functional groups may play a crucial role in its biological activity, and therefore, the ability to synthesize this compound and its analogs is essential for in-depth biological studies.

The scholarly investigations into this compound have been characterized by clear and focused objectives. A primary goal has been the total synthesis of the molecule. The successful total synthesis of this compound serves multiple purposes. Firstly, it provides unambiguous confirmation of its proposed structure, which was initially determined through spectroscopic methods. Secondly, a successful synthetic route provides a means to produce larger quantities of this compound than are available from its natural source, thereby enabling more extensive biological testing.

Another key objective is to explore the biological potential of this compound in more detail. The initial screening for anti-tumor promoting activity provides a starting point for more comprehensive studies to elucidate its mechanism of action and to evaluate its efficacy in various cancer models. The development of a robust synthetic pathway also opens the door to the creation of a library of this compound analogs. By systematically modifying the structure of this compound, researchers can probe the key structural features responsible for its biological activity, potentially leading to the development of more potent and selective therapeutic agents.

Data on this compound

The following tables provide a summary of the key physical, chemical, and spectroscopic properties of this compound as reported in the scientific literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Appearance Amorphous solid
Source Glycosmis arborea

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
UV (MeOH) λmax (log ε) 225 (4.43), 246 (4.48), 278 (4.13), 332 (3.86) nm
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 8.01 (1H, s), 7.82 (1H, br s), 7.29 (1H, d, J = 8.0 Hz), 7.19 (1H, d, J = 8.0 Hz), 6.96 (1H, s), 4.02 (3H, s), 3.96 (3H, s)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 168.4, 150.9, 142.6, 138.9, 125.6, 120.8, 119.4, 118.9, 114.9, 112.1, 108.9, 98.4, 60.9, 55.9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B1246820 Glybomine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2,5-dimethoxy-3-methyl-9H-carbazole

InChI

InChI=1S/C15H15NO2/c1-9-7-10-12(8-14(9)18-3)16-11-5-4-6-13(17-2)15(10)11/h4-8,16H,1-3H3

InChI Key

QZDZVZYFGAXQRH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1OC)NC3=C2C(=CC=C3)OC

Canonical SMILES

CC1=CC2=C(C=C1OC)NC3=C2C(=CC=C3)OC

Synonyms

glybomine A

Origin of Product

United States

Discovery, Isolation, and Structural Characterization Methodologies of Glybomine a

Isolation Strategies from Natural Sources

Glybomine A was first discovered and isolated from the stems of the plant Glycosmis arborea. researchgate.netnih.govcapes.gov.br This plant, a member of the Rutaceae family, was sourced from Mymensingh in Dhaka, Bangladesh. researchgate.netnih.gov The investigation of this plant species also led to the isolation of two other new carbazole (B46965) alkaloids, named glybomine B and glybomine C, alongside a variety of known monomeric alkaloids. researchgate.netnih.gov The genus Glycosmis is recognized as a prolific source of diverse alkaloids and other bioactive compounds. researchgate.netnih.gov

The isolation of this compound from the plant material involves a multi-step process of extraction and purification. taylorfrancis.com Initially, the dried and ground plant parts, such as the stems, are subjected to extraction with a suitable solvent, often using a hot continuous extraction method like Soxhlet or refluxing with an alcohol. nih.goviipseries.org This yields a crude extract containing a complex mixture of phytochemicals. nih.gov

This initial extract is then concentrated to produce a viscous mass, which undergoes further separation. nih.gov A common next step is solvent-solvent partitioning, where the extract is separated into fractions based on the differential solubility of its components in immiscible solvents of varying polarity. nih.govtaylorfrancis.com Final purification of the target compound is achieved through chromatographic techniques. taylorfrancis.comresearchgate.net Methods such as column chromatography, thin-layer chromatography (TLC), and often high-performance liquid chromatography (HPLC) are employed to separate this compound from other closely related alkaloids and impurities, yielding the pure compound. taylorfrancis.com

Spectroscopic and Analytical Methodologies for Structural Elucidation

The determination of the novel and complex structure of this compound requires the application of sophisticated analytical and spectroscopic methods.

The elucidation of the molecular structure of this compound was achieved primarily through the use of mass spectrometry and nuclear magnetic resonance spectroscopy. acs.orgmdpi.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and elemental composition of a new compound. theanalyticalscientist.comebi.ac.uk High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the calculation of the exact molecular formula of this compound. uni-halle.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone for determining the detailed atomic connectivity of a molecule. mdpi.comresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, identify the different types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments provide further information on how these atoms are connected, which is essential for assembling the complete structural framework. researchgate.net

For a chiral molecule like this compound, which has a specific three-dimensional arrangement of its atoms, determining the absolute configuration is essential. The Mosher ester methodology is a powerful NMR-based technique used for this purpose. acs.orgresearchgate.netspringernature.com The method involves the chemical reaction of the alcohol group in this compound with the two enantiomers of a chiral reagent, (R)- and (S)-MTPA (α-methoxy-α-trifluoromethylphenylacetic acid), in separate experiments. stackexchange.comumn.edu

This reaction creates a pair of diastereomeric esters. springernature.com Because diastereomers have different physical properties, their ¹H NMR spectra will also be different. researchgate.netstackexchange.com By carefully analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons located near the chiral center in the two spectra, the absolute stereochemistry of that center can be reliably assigned. researchgate.net This method was successfully applied to determine the absolute configuration of this compound. acs.org

This compound as a Prototypical 2,5-Oxygenated Carbazole Alkaloid

This compound is distinguished as the first carbazole alkaloid discovered from a natural source that possesses a 2,5-oxygenated substitution pattern on its carbazole nucleus. researchgate.netnih.govnais.net.cn Carbazole alkaloids are a well-established class of nitrogen-containing compounds found widely in plants of the Rutaceae family, including the genera Glycosmis, Murraya, and Clausena. researchgate.netmdpi.com While numerous carbazole alkaloids have been identified with various oxygenation patterns, the specific 2,5-dioxygenated arrangement was unprecedented from a natural product at the time of its discovery, making this compound a prototype for this structural subclass. researchgate.netnais.net.cn

Biosynthesis of Glybomine a

Proposed Biosynthetic Pathways of Carbazole (B46965) Alkaloids

The biosynthesis of complex natural products like carbazole alkaloids begins with simple precursors from primary metabolism. wikipedia.org For many alkaloids, amino acids serve as the fundamental building blocks. libretexts.org In the case of carbazole alkaloids, pathways are thought to involve the condensation of amino acid derivatives and subsequent cyclization.

For the related compound Glybomine B, also found in Glycosmis arborea, the predicted starting substrates are L-Tyrosine and L-Phenylalanine. knapsackfamily.com This suggests a plausible pathway for Glybomine A that begins with precursors derived from the shikimate pathway. A hypothetical route to the carbazole core may involve the coupling of two such amino-acid-derived units, followed by an intramolecular oxidative cyclization to form the fused ring system. Subsequent tailoring reactions, including hydroxylations and prenylation, would then yield the final this compound structure.

Branched pathways are common in the biosynthesis of fungal alkaloids, where a common intermediate is modified by different enzymes to produce a suite of related compounds. plos.org A similar branching could occur in Glycosmis arborea, where a central carbazole precursor is shunted towards the synthesis of this compound, B, or C depending on the specific "tailoring" enzymes present.

Enzymatic Mechanisms Involved in this compound Formation

The conversion of simple precursors into the complex structure of this compound is catalyzed by several classes of enzymes. Based on the proposed pathway, the following enzymatic mechanisms are likely involved:

Non-Ribosomal Peptide Synthetases (NRPS) or similar synthases: These enzymes are known to assemble complex molecules from amino acid precursors without the use of ribosomes. plos.orgbeilstein-journals.org An NRPS-like enzyme could be responsible for the initial condensation of the precursor units that form the diarylamine backbone of the carbazole ring.

Cytochrome P450 Monooxygenases (CYP450s): This versatile class of enzymes is central to the biosynthesis of many specialized metabolites. In the formation of this compound, CYP450s are likely responsible for two critical steps: the oxidative C-C bond formation that cyclizes the diarylamine intermediate into the carbazole core and the subsequent hydroxylation reactions at specific positions on the aromatic rings.

Prenyltransferases (PTs): The addition of the prenyl group to the carbazole scaffold is a key step. This reaction is catalyzed by prenyltransferases, which transfer a dimethylallyl pyrophosphate (DMAPP) group onto the aromatic ring. The specific regiospecificity of this enzyme would determine the final position of the prenyl substituent.

Methyltransferases (MTs): The methoxy (B1213986) group present in this compound is likely installed by an O-methyltransferase, which uses S-adenosyl methionine (SAM) as a methyl donor to modify a hydroxyl group on the carbazole intermediate.

The sequence and interplay of these enzymes define the final structure of the alkaloid.

Reaction StepEnzyme ClassFunction
Precursor CondensationSynthase (e.g., NRPS-like)Coupling of amino acid-derived units to form a diarylamine intermediate.
Carbazole Core FormationCytochrome P450 MonooxygenaseIntramolecular oxidative C-C coupling to form the tricyclic carbazole ring system.
HydroxylationCytochrome P450 MonooxygenaseRegiospecific addition of hydroxyl (-OH) groups to the carbazole core.
PrenylationPrenyltransferase (PT)Transfer of a prenyl group from DMAPP to the carbazole scaffold.
O-MethylationO-Methyltransferase (MT)Addition of a methyl group to a hydroxyl functional group, forming a methoxy group.

Genetic Studies of Biosynthetic Gene Clusters (BGCs)

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). nih.govrsc.org This co-localization facilitates the coordinated regulation and inheritance of the entire pathway. rsc.org BGCs are responsible for the production of a vast array of specialized metabolites, including antibiotics, pigments, and alkaloids. nih.gov A typical BGC contains genes for the core biosynthetic enzymes (like P450s and synthases), tailoring enzymes, transporters, and regulatory proteins. beilstein-journals.org

To date, the specific biosynthetic gene cluster responsible for the production of this compound in Glycosmis arborea has not been identified or characterized in the scientific literature. Identifying this BGC would be a critical step toward understanding the precise genetic and enzymatic basis of this compound formation and would enable heterologous production through metabolic engineering.

Metabolic Engineering Approaches for this compound Production (if applicable)

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired substance. wikipedia.org While no specific metabolic engineering of this compound has been reported, the identification of its BGC would open several avenues for increasing its yield.

Potential strategies include:

Heterologous Expression: The entire BGC for this compound could be transferred from Glycosmis arborea into a more tractable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). This would allow for production in a controlled fermentation environment, independent of the slow-growing plant source.

Overexpression of Rate-Limiting Enzymes: Once the pathway is understood, key enzymes that represent bottlenecks in production can be overexpressed to increase metabolic flux towards the final product. wikipedia.org

Blocking Competing Pathways: The metabolic precursors for this compound, such as amino acids, are also used in other cellular processes. Genetic modification to block or down-regulate competing pathways can increase the pool of precursors available for alkaloid biosynthesis, thereby boosting yield. wikipedia.org

Enzyme Engineering: The catalytic properties of biosynthetic enzymes could be improved through protein engineering to enhance their efficiency or alter their specificity, potentially leading to the creation of novel Glybomine analogs. wikipedia.org

These approaches are currently hypothetical for this compound but represent a standard paradigm in the production of valuable natural products. frontiersin.org

Comparative Biosynthesis with Related Glybomine Analogs

Glycosmis arborea produces a family of related carbazole alkaloids, including this compound, B, and C. mdpi.comcapes.gov.br These compounds share a common carbazole core but differ in the substitution pattern of functional groups. For example, Glybomine B and C feature a prenyl group at the C-5 position of the carbazole ring. mdpi.com

This structural similarity strongly suggests that these analogs arise from a branched biosynthetic pathway originating from a common intermediate. It is hypothesized that a core carbazole scaffold is first synthesized and then acted upon by a suite of different "tailoring" enzymes with varied regiospecificity. For instance, different prenyltransferase enzymes could attach the prenyl group to different carbon atoms on the ring, leading to the structural diversity observed in the Glybomine family. The formation of this compound, with its unique 2,5-oxygenation pattern, likely requires a specific set of cytochrome P450 enzymes not involved in the biosynthesis of the other analogs.

This model of a shared precursor followed by divergent tailoring reactions is a common theme in the biosynthesis of natural products and explains how a single organism can produce a diverse array of structurally related compounds.

Compound Name
This compound
Glybomine B
Glybomine C
Glycoborine

Chemical Synthesis and Synthetic Methodologies of Glybomine a

Total Synthesis Strategies for Glybomine A

The pioneering total synthesis of this compound was achieved through a regioselective palladium(II)-catalyzed cyclization of specific diarylamines. researchgate.netx-mol.comcolab.wsresearchgate.net This approach has also been successfully applied to the synthesis of related carbazole (B46965) alkaloids such as Glycoborine, Glybomine B, and the phytoalexin Carbalexin A. researchgate.netx-mol.comcolab.wsresearchgate.net The core of this strategy involves the construction of the carbazole skeleton, which is a key structural feature of this compound. researchgate.net

Palladium-Catalyzed Cyclization Reactions

A critical step in the total synthesis of this compound is the palladium(II)-mediated oxidative cyclization of meta-oxygen-substituted diarylamines. This reaction facilitates the formation of the carbazole core structure. The process involves a directed C-H bond activation at the meta position of the diarylamine precursor, which is guided by an oxygen-containing group. This is followed by an oxidative coupling to yield the carbazole skeleton. This methodology has proven effective in the synthesis of various carbazole alkaloids. researchgate.net

Key Features of Palladium-Catalyzed Cyclization:

FeatureDescription
Catalyst Pd(OAc)₂ in acetic acid
Conditions Aerobic
Mechanism Directed C-H bond activation followed by oxidative coupling
Precursors meta-oxygen-substituted diarylamines

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of this compound. These reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.govnih.gov In the context of this compound synthesis, these methods are employed to assemble the diarylamine precursors necessary for the subsequent cyclization step. The versatility of palladium catalysts enables the coupling of various aryl components, which is crucial for constructing the specific substitution pattern of this compound. scielo.br

Regioselective Synthesis Approaches

The synthesis of this compound relies heavily on regioselective strategies to control the substitution pattern on the carbazole framework. x-mol.comcolab.wsresearchgate.net The regioselectivity of the key palladium(II)-catalyzed cyclization is directed by a pivaloyloxy group on one of the aryl rings of the diarylamine precursor. researchgate.netx-mol.com This directing group ensures the desired orientation of the cyclization, leading to the specific isomer that is this compound. x-mol.com This level of control is essential to differentiate between the synthesis of this compound and its isomer, Glybomine B, which involves the cyclization of a different diarylamine precursor and subsequent functionalization. researchgate.netx-mol.comcolab.wsresearchgate.net

Synthetic Challenges and Optimization in this compound Production

The production of this compound, like many complex natural products, presents several synthetic challenges. proteogenix.science A primary hurdle is achieving high yields and purity, particularly in large-scale synthesis. proteogenix.scienceresearchgate.net The optimization of reaction conditions, such as catalyst loading, solvent systems, and temperature, is crucial for an efficient process. researchgate.netbeilstein-journals.org For instance, the palladium-catalyzed cyclization step requires careful control to prevent the formation of undesired side products. Furthermore, the multi-step nature of the total synthesis necessitates purification after each step, which can lead to significant material loss. escholarship.org Ongoing research focuses on developing more streamlined and atom-economical routes to minimize these challenges. beilstein-journals.org

Stereoselective Synthesis of this compound and Analogs

While the core structure of this compound itself is achiral, the principles of stereoselective synthesis become critical when producing its analogs or derivatives that may contain chiral centers. uio.nobeilstein-journals.org The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms in these analogs. slideshare.netwikipedia.org For example, if a chiral side chain were to be introduced to the this compound scaffold, an asymmetric synthesis would be required to obtain a single enantiomer. nih.govnih.gov Methodologies such as using chiral auxiliaries, catalysts, or reagents can be employed to achieve high diastereoselectivity or enantioselectivity in the synthesis of such analogs. wikipedia.orgnih.gov The synthesis of structurally related compounds, like the β-adrenoreceptor antagonists (-)-(S)-carazolol and (-)-(S)-carvedilol, which are synthesized from a 4-hydroxycarbazole (B19958) precursor, demonstrates the application of enantioselective methods in producing chiral carbazole derivatives. researchgate.netx-mol.com

Molecular and Cellular Mechanisms of Action of Glybomine a

Investigation of Molecular Targets and Interactions of Glybomine A

The elucidation of the molecular mechanisms through which a bioactive compound like this compound exerts its effects is fundamental to understanding its biological function and therapeutic potential. A critical step in this process is the identification of its direct molecular targets and the signaling pathways it modulates. While specific studies detailing the molecular targets of this compound are not extensively documented in publicly available literature, this section outlines the established methodologies that would be employed to investigate these interactions.

Elucidation of Signaling Pathways

Once a direct protein target is identified, the next step is to understand how the interaction between the compound and its target affects broader cellular signaling networks. bioinvenu.com Kinases are a particularly important class of drug targets, as they are key regulators of a vast number of cellular processes, including growth, proliferation, and metabolism. caymanchem.compromega.com

In vitro kinase assays are biochemical tests designed to measure the activity of a purified kinase enzyme in a controlled environment outside of a living cell. bmglabtech.com These assays are crucial for determining whether a compound directly inhibits or activates a specific kinase. promega.com

A typical assay involves combining the purified kinase, a known substrate (a peptide or protein that the kinase phosphorylates), and a source of phosphate, usually adenosine (B11128) triphosphate (ATP). bmglabtech.com The compound of interest, such as this compound, is added to this reaction. The activity of the kinase is then measured by quantifying the amount of substrate that has been phosphorylated or the amount of ATP that has been consumed. bmglabtech.compromega.com

Several detection methods can be used, including radiometric assays that use radioactively labeled ATP, or luminescence-based assays that measure the amount of remaining ATP or the ADP produced. promega.comeurofinsdiscovery.com By testing the compound across a range of concentrations, a dose-response curve can be generated to determine its potency (e.g., its IC50 value), which is the concentration required to inhibit 50% of the kinase's activity.

Table 4: Representative Data from an In Vitro Kinase Inhibition Assay for this compound

Kinase Target Substrate Used This compound Conc. (µM) % Inhibition IC50 (µM)
MAPK1 Myelin Basic Protein 10 85% 1.2
PIK3CA Phosphatidylinositol 10 78% 2.5
CDK2 Histone H1 10 15% >50
SRC SRCtide Peptide 10 8% >50
Transcriptomic Profiling (e.g., RNA-seq)

Currently, there is a lack of publicly available scientific literature detailing the transcriptomic profiling of cells, such as through RNA sequencing (RNA-seq), following treatment with this compound. This specific type of high-throughput analysis, which would provide a comprehensive overview of the gene expression changes induced by the compound, has not yet been reported.

Pathway Enrichment Analysis (e.g., KEGG, GO)

As no transcriptomic data for this compound is available, pathway enrichment analyses, including Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analyses, have not been performed. These analyses are contingent on the availability of gene expression data and would otherwise offer insights into the biological pathways and molecular functions that are significantly affected by this compound.

Cellular Responses and Phenotypic Modulation

Cell Cycle Regulation and Apoptosis Induction

The direct effects of this compound on cell cycle regulation and the induction of apoptosis have not been extensively characterized in the available scientific literature. While related carbazole (B46965) alkaloids have been noted for their potential to induce apoptosis or cell cycle arrest, specific studies detailing these mechanisms for this compound are not yet published. nih.gov

Modulatory Effects on Efflux Transporters (e.g., P-glycoprotein Inhibition)

This compound has been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp). iiarjournals.orgiiarjournals.org In a study evaluating a range of phytochemicals, this compound was one of nine compounds that demonstrated inhibitory activity against P-gp in both porcine brain capillary endothelial cells and multidrug-resistant CEM/ADR5000 cells. iiarjournals.orgresearchgate.net The effective concentration (EC50) and maximum effect (Emax) for the group of active compounds, including this compound, were reported, indicating a high affinity for porcine P-glycoprotein. iiarjournals.org

Table 1: P-glycoprotein Inhibition by a Group of Phytochemicals Including this compound

Parameter Value Range
EC50 (µM) 13.6 (±8.9) to 151.7 (±128.6)
Emax (% of control) 82.8 (±39.0) to 449.6 (±258.7)

Data represents the range of values for a group of nine active phytochemicals, including this compound. iiarjournals.org

Anti-Proliferative Mechanisms in Cancer Cell Lines

This compound has demonstrated notable anti-proliferative activity. In a primary screening for anti-tumor promoters, this compound was tested for its inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govacs.org The results showed that this compound exhibited potent, dose-dependent inhibitory effects on EBV-EA induction, with a 75.7–97.3% inhibition at a 1 × 10³ mol ratio/TPA, while displaying low cytotoxicity in Raji cells. nih.gov

Table 2: Anti-proliferative Activity of this compound

Assay Cell Line Activity
Inhibition of EBV-EA Induction Raji 75.7–97.3% inhibition at 1 × 10³ mol ratio/TPA

This assay serves as a primary screen for anti-tumor promoting activity. nih.gov

Role of Metal-Chelating Capabilities in Biological Activities

The role of metal-chelating capabilities in the biological activities of this compound has not been a primary focus of published research. While the synthesis of this compound has been mentioned in the context of developing metal-chelating ubiquinone derivatives, there is no direct evidence or detailed study on the intrinsic metal-chelating properties of this compound itself or how such properties might contribute to its observed biological effects. researchgate.net

Biological Activities and Pre Clinical Research of Glybomine a

Anti-Tumor Activity Studies

Comprehensive research to specifically delineate the anti-tumor activities of Glybomine A is limited in the available scientific literature. The following subsections outline the key areas of anti-cancer research, for which specific data on this compound is not currently available.

Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

There is no scientific data available from the conducted research that specifically investigates the inhibitory effects of this compound on the activation of the Epstein-Barr Virus Early Antigen (EBV-EA).

Effects on Cancer Cell Lines (e.g., Raji cells, SMMC-7721 cells)

Scientific studies detailing the specific effects of this compound on the viability and proliferation of cancer cell lines such as Raji cells (a human Burkitt's lymphoma cell line) and SMMC-7721 cells (a human hepatoma cell line) are not available in the current body of research.

Induction of G2/M Cell Cycle Arrest

The potential for this compound to induce cell cycle arrest at the G2/M phase in cancer cells has not been specifically investigated in the available scientific literature.

Apoptotic Pathways Induction

There is no available research data on the specific mechanisms by which this compound might induce apoptosis in cancer cells or the specific apoptotic pathways it may activate.

Anti-Viral Activity Studies

Research into the anti-viral properties of compounds related to this compound has provided some insights into potential mechanisms of action, particularly concerning the blood-brain barrier.

P-glycoprotein Inhibition at the Blood-Brain Barrier (BBB)

While direct studies on this compound are not available, research on a closely related compound, Glybomine B, has demonstrated inhibitory activity against P-glycoprotein (P-gp). P-glycoprotein is an efflux transporter at the blood-brain barrier (BBB) that plays a crucial role in limiting the entry of various substances, including antiviral drugs, into the central nervous system.

A study screening 57 compounds from traditional Chinese medicine identified Glybomine B as an inhibitor of P-glycoprotein. nih.gov The inhibition of P-gp at the BBB is a significant strategy in antiviral research, as it can potentially enhance the efficacy of antiviral drugs that are normally expelled by this transporter.

Table 1: P-glycoprotein Inhibition by a Related Compound
CompoundActivitySignificance
Glybomine BP-glycoprotein InhibitorMay enhance the penetration of antiviral drugs across the blood-brain barrier.

Effects on Viral Replication (e.g., related carbazoles in HIV)

This compound, a carbazole (B46965) alkaloid, belongs to a class of compounds that have garnered scientific interest for their potential antiviral properties. mdpi.com As part of a primary screening for anti-tumor promoters, this compound was assessed for its inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). acs.org The study found that this compound, along with eight other tested alkaloids, demonstrated inhibitory activity against EBV-EA induction. acs.org

Research into related carbazole alkaloids has also revealed activity against the Human Immunodeficiency Virus (HIV). While specific anti-HIV data for this compound is not extensively detailed in the available literature, studies on other C-5-prenylated carbazoles provide context for the potential activity of this compound class. For instance, Glybomine B, isolated from Glycosmis montana, exhibited moderate in vitro inhibitory activity against HIV replication in C8166 cells, with an IC50 value of 9.73 µg/mL. mdpi.com Another related compound, glycoborinine, showed even more potent activity with an IC50 value of 4.47 µg/mL in the same assay. mdpi.com These findings suggest that the carbazole scaffold, characteristic of this compound, is a promising area for the investigation of novel anti-HIV agents. mdpi.com

Table 1: In Vitro Anti-HIV Activity of Related Carbazole Alkaloids

Compound Cell Line IC50 (µg/mL) Source
Glybomine B C8166 9.73 mdpi.com

Neuroprotective Properties Investigations

Carbazole alkaloids are recognized for their potential pharmacological applications, including neuroprotective activities. mdpi.com While the broader class of compounds is under investigation for these properties, specific preclinical research focusing on the neuroprotective effects of this compound is not extensively documented in the current scientific literature. However, the potential for this line of inquiry is highlighted by findings related to other natural products. For example, aspernigrin B, another natural compound, was reported to display a strong neuroprotective effect against glutamic acid-induced injury. acs.org The investigation into the neuroprotective potential of carbazoles remains an active area of research, suggesting that this compound could be a candidate for future studies in this domain. researchgate.net

Other Investigated Biological Activities (e.g., Acetylcholinesterase inhibition, if applicable)

Acetylcholinesterase (AChE) inhibitors are compounds that block the breakdown of the neurotransmitter acetylcholine, a strategy used in the treatment of conditions like Alzheimer's disease. drugs.comnih.gov The potential of carbazole alkaloids as AChE inhibitors has been explored, with studies conducted on compounds structurally related to this compound.

Research on constituents from Glycosmis parviflora led to the evaluation of several glybomine alkaloids for their AChE inhibitory potential. While this compound was not specifically assessed in this study, the findings for Glybomine B and Glybomine C provide insight into the structure-activity relationships within this subgroup of carbazoles. Both Glybomine B and Glybomine C demonstrated only mild inhibition of acetylcholinesterase, with IC50 values greater than 100 µM. arabjchem.org A newly identified alkaloid from the same study, named glybomine D, also showed mild activity with an IC50 of 251 µM. arabjchem.org These results indicate that while some carbazole alkaloids possess AChE inhibitory activity, the potency can vary significantly based on their specific chemical structures.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Glybomine Alkaloids

Compound IC50 (µM) Inhibitory Potential Source
Glybomine B >100 Mild arabjchem.org
Glybomine C >100 Mild arabjchem.org

Structure Activity Relationship Sar Studies of Glybomine a

Identification of Key Structural Motifs for Biological Activity

The biological activity of Glybomine A is intrinsically linked to its carbazole (B46965) scaffold. researchgate.net This heterocyclic system is a common feature in many biologically active natural products and synthetic compounds, known to exhibit a wide range of pharmacological properties including antitumor and antiviral activities. researchgate.netnih.gov Within the carbazole framework of this compound, the specific substitution pattern is critical. This compound is distinguished as the first naturally occurring 2,5-oxygenated carbazole alkaloid. researchgate.net This unique oxygenation pattern is considered a key structural motif.

Another crucial structural feature is the prenyl group attached to the carbazole nucleus. researchgate.netmdpi.com The position of this group significantly influences the molecule's biological profile. In this compound and its close analogues like Glybomine B and C, the prenylation at the C-5 position is a characteristic feature and is considered fundamental for their antitumor-promoting activity. researchgate.netmdpi.com Studies on related carbazole alkaloids have shown that the presence and position of the prenyl group can dramatically alter biological effects. researchgate.net For instance, the inhibitory effects of Glybomines B and C on Epstein-Barr virus early antigen (EBV-EA) induction, a measure of anti-tumor promoting activity, highlight the importance of the C-5 open prenyl group. researchgate.net

Influence of Functional Groups on Activity (e.g., Prenyl Group)

The functional groups appended to the carbazole core of this compound play a pivotal role in modulating its biological activity. The prenyl group, a hydrophobic moiety, is particularly significant. wikipedia.org Prenylation, the attachment of this group, is a common post-translational modification in proteins, often facilitating membrane anchoring and protein-protein interactions. wikipedia.orgmdpi.com In the context of this compound, the prenyl group is believed to enhance its interaction with biological targets, potentially by increasing its lipophilicity and ability to cross cell membranes.

Importance of Stereochemistry in Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many pharmaceutical agents. numberanalytics.comijpsjournal.comsolubilityofthings.comprutor.ai The specific spatial orientation of functional groups can significantly impact how a molecule interacts with its biological target, such as an enzyme or receptor. numberanalytics.comnih.gov For chiral molecules, which are non-superimposable on their mirror images (enantiomers), it is common for one enantiomer to be significantly more active or to have a different biological effect than the other. numberanalytics.comprutor.ainih.gov

In the case of this compound, its biological activity is dependent on its specific stereochemistry. While detailed studies isolating and testing individual stereoisomers of this compound are not extensively reported in the provided context, the general principle of stereospecificity in drug action is well-established. ijpsjournal.comnih.gov The synthesis of this compound and its analogues with high stereochemical fidelity is a significant challenge, yet it is crucial for ensuring potent biological effects. For instance, Glybomine B is a stereoisomer of this compound and exhibits weak neuroprotection, highlighting how a change in stereochemistry can alter biological function. This underscores the necessity of controlling the three-dimensional structure during synthesis to achieve the desired therapeutic efficacy. numberanalytics.com

Comparative Reactivity and Activity with Analogues

Comparing the reactivity and activity of this compound with its structural analogues provides valuable insights into its unique properties. This compound exhibits distinct reactivity compared to other carbazole alkaloids like Glycoborine. For example, electrophilic substitution in this compound preferentially occurs at the C-3 position, whereas in Glycoborine, it favors the C-1 position. Furthermore, this compound is more stable towards oxidation in the air compared to Glycoborine, which is prone to dimerization. These differences in reactivity are attributed to the presence of the prenyl group in this compound, which sterically hinders certain reactive sites on the carbazole nucleus.

In terms of biological activity, comparisons with analogues like Glybomine B and C are informative. Glybomine B and C, which share the C-5 prenyl group with this compound, have shown inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA). researchgate.netnih.govmdpi.com However, their activity is reported to be weaker than some other carbazole alkaloids, indicating that subtle structural variations can have a significant impact on potency. mdpi.com For instance, Glybomine B, a stereoisomer of this compound, shows only weak neuroprotective activity. The table below summarizes the comparative properties of this compound and a related analogue.

PropertyThis compoundGlycoborine
Electrophilic Substitution Favors C-3 positionFavors C-1 position
Oxidation Stability Stable in airProne to dimerization
Solubility Moderate in DCMHigh in DMSO
Data sourced from research on the comparative reactivity of carbazole analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in drug discovery to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.commedcraveonline.comwikipedia.orglongdom.org By analyzing a set of compounds with known activities, QSAR models can predict the activity of new, untested molecules, thereby guiding the design of more potent and selective drugs. medcraveonline.comlongdom.org These models utilize molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive equation. jocpr.com

Design and Synthesis of Glybomine a Derivatives and Analogs

Rational Design Principles for Enhanced Activity or Selectivity

The rational design of Glybomine A derivatives is guided by several key principles aimed at optimizing their interaction with biological targets. A central strategy involves modifying the carbazole (B46965) scaffold, which is a common framework in many biologically active compounds. nih.govbiosolveit.de The design process often begins with the insights gained from the structures of known active compounds, including naturally occurring analogs like Glybomine B and C. nih.gov

Key considerations in the rational design process include:

Scaffold Hopping: This involves replacing the central carbazole core with other structurally distinct motifs while aiming to retain the essential pharmacophoric features responsible for biological activity. biosolveit.de This can lead to novel chemotypes with potentially improved properties or the ability to circumvent existing patents. biosolveit.de

Introduction of Functional Groups: The strategic addition or modification of functional groups on the carbazole ring is a primary approach. For instance, the introduction of substituents at specific positions can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a target. rsc.orgrsc.org

The ultimate goal of these design principles is to generate molecules with a higher therapeutic index, either by increasing their efficacy against a specific target or by reducing off-target effects.

Chemical Modification Strategies of this compound Core Structure

Several chemical modification strategies have been employed to diversify the this compound core structure. These methods focus on altering the carbazole nucleus or its substituents to create a library of compounds for biological evaluation.

Common modification strategies include:

Alkylation and Acylation: The nitrogen atom of the carbazole ring can be functionalized through alkylation or acylation reactions. For example, N-substituted carbazole derivatives have been synthesized by reacting carbazole with various dibromoalkanes. nih.gov

Substitution on the Aromatic Rings: The aromatic rings of the carbazole core are amenable to various substitution reactions. These can include nitration, halogenation, and the introduction of alkyl or aryl groups. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the carbazole skeleton. researchgate.netresearchgate.net

Cyclization Reactions: Intramolecular cyclization reactions are key to constructing the carbazole core itself and can be adapted to create more complex, fused ring systems. Palladium(II)-catalyzed oxidative cyclization of diarylamines is a notable method for synthesizing the carbazole framework. researchgate.netcolab.ws

Functional Group Interconversion: Existing functional groups on the carbazole ring can be chemically transformed into others. For example, a hydroxyl group can be converted to a triflate, which then serves as a handle for introducing other functionalities like a prenyl group via coupling reactions. researchgate.netcolab.ws

These modifications allow for a systematic exploration of how different structural features impact the biological activity of the this compound scaffold.

Interactive Data Table: Chemical Modification Strategies for Carbazole Scaffolds

Strategy Description Example Reaction
N-Alkylation Introduction of an alkyl group onto the nitrogen atom of the carbazole. Reaction of carbazole with dibromoalkanes in the presence of a base. nih.gov
Palladium-Catalyzed Cross-Coupling Formation of C-C or C-heteroatom bonds at specific positions on the aromatic rings. Suzuki or Buchwald-Hartwig coupling reactions. researchgate.net
Oxidative Cyclization Formation of the carbazole ring from a diarylamine precursor. Palladium(II)-catalyzed cyclization of N-phenylanilines. colab.ws
Functional Group Interconversion Conversion of one functional group to another. Conversion of a hydroxyl group to a triflate to facilitate further substitution. researchgate.netcolab.ws

Synthesis of this compound Analogs (e.g., Glybomine B, C, D)

The total synthesis of this compound and its naturally occurring analogs has been a significant achievement in organic chemistry, providing access to these compounds for biological studies and further derivatization.

The first total syntheses of this compound and Glybomine B were achieved through a regioselective palladium(II)-catalyzed cyclization of a diarylamine precursor. researchgate.netcolab.ws For the synthesis of Glybomine B, a key step involved the conversion of a 5-hydroxycarbazole intermediate to its corresponding triflate, which enabled the introduction of the characteristic prenyl substituent. researchgate.netcolab.ws

While specific synthetic routes for Glybomine C and D are less detailed in the provided context, the general strategies employed for other carbazole alkaloids can be inferred. These often involve:

Cadogan Cyclization: This method can be used to construct the carbazole ring system from nitro bi-phenyl derivatives. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is useful for forming the diarylamine precursors to the carbazole core. researchgate.net

The successful synthesis of these analogs is crucial for confirming their structures and for providing material to investigate their biological properties, such as the reported antitumor-promoting activity of Glybomine B and C. nih.gov

Structure-Based Drug Design Approaches for this compound Scaffold

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to design effective drug candidates. nih.gov While specific SBDD studies directly targeting the this compound scaffold are not extensively detailed in the provided results, the general principles of this approach are highly applicable.

Key aspects of SBDD that can be applied to the this compound scaffold include:

Target Identification and Validation: The first step is to identify and validate a specific biological target with which this compound or its derivatives interact to exert their biological effects.

3D Structure Determination: Obtaining the high-resolution three-dimensional structure of the target, typically through X-ray crystallography or NMR spectroscopy, is crucial. saromics.com If an experimental structure is unavailable, homology modeling can be used to generate a predictive model. nih.gov

Molecular Docking: Computational docking simulations can be used to predict the binding mode and affinity of this compound and its analogs within the active site of the target protein. mdpi.comdovepress.com This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts.

Pharmacophore Modeling: A pharmacophore model can be developed based on the essential structural features of this compound and its active analogs that are required for binding to the target. saromics.com This model can then be used to screen virtual libraries for new compounds with the desired features.

Iterative Design and Optimization: SBDD is an iterative process. nih.gov The insights gained from structural studies and docking are used to design and synthesize new derivatives with predicted improved affinity and selectivity. These new compounds are then tested experimentally, and the results are fed back into the design cycle for further optimization.

By applying these SBDD strategies, researchers can rationally modify the this compound scaffold to develop more potent and selective therapeutic agents.

Advanced Analytical and Detection Methodologies for Glybomine a Research

Chromatographic Techniques for Research Applications

Chromatographic techniques are fundamental to the separation and analysis of complex biological mixtures. In the context of Glybomine A research, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov Its application in the study of compounds similar to this compound, such as glycosylated amino acids and N-glycans, highlights its utility in this area of research. researchgate.netchromatographyonline.com

The principle of HPLC relies on the partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). The separation is based on the differential affinities of the analytes for the stationary and mobile phases. Several modes of HPLC can be applied to this compound research:

Normal-Phase HPLC (NP-HPLC): This technique is well-suited for the analysis of polar compounds like glycans. sigmaaldrich.com In NP-HPLC, a polar stationary phase and a non-polar mobile phase are used. The retention of analytes is based on their hydrophilicity, allowing for the effective separation of different glycoforms. sigmaaldrich.com

Reversed-Phase HPLC (RP-HPLC): As a widely used HPLC mode, RP-HPLC employs a non-polar stationary phase and a polar mobile phase. For compounds like this compound, derivatization with a hydrophobic tag may be necessary to enhance retention and separation. nih.gov RP-HPLC offers high resolving power and is effective for separating a wide range of molecules. chromatographyonline.com

Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly effective for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. chromatographyonline.com This makes it an ideal choice for the analysis of glycans and related compounds, where it can provide detailed information on glycan structures. chromatographyonline.com

In a typical HPLC analysis of a sample containing this compound, the sample would be injected into the HPLC system, and the separated components would be detected by a suitable detector, such as an ultraviolet (UV) or fluorescence detector. For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS).

Table 1: HPLC Parameters for Analysis of Glycosylated Compounds

ParameterTypical SettingRationale
Column C18 (Reversed-Phase), Amide (HILIC)Choice depends on the polarity of this compound and its derivatives.
Mobile Phase Acetonitrile/Water gradientAllows for the elution of compounds with a wide range of polarities.
Detector UV, Fluorescence, Mass SpectrometrySelection is based on the compound's properties and the required sensitivity.
Flow Rate 0.5 - 1.5 mL/minOptimized for efficient separation and peak resolution.
Temperature 25 - 40 °CControlled to ensure reproducible retention times.

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. nih.gov This process involves chemically modifying the analyte to a more volatile form, often through trimethylsilylation or acetylation. creative-biolabs.com

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the differential partitioning of the compounds between the two phases, which is influenced by their boiling points and affinities for the stationary phase. youtube.com Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster. youtube.com

GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, aiding in their identification. creative-biolabs.comfrontiersin.org GC-MS is a highly sensitive technique that can be used for both qualitative and quantitative analysis of a wide range of metabolites, including amino acids, sugars, and fatty acids. nih.gov

Table 2: General GC-MS Parameters for Metabolite Analysis

ParameterTypical SettingRationale for this compound Analysis
Column Capillary column (e.g., DB-5ms)Provides high resolution for complex mixtures.
Carrier Gas Helium or HydrogenInert gases that facilitate the movement of analytes.
Injector Temperature 250 - 300 °CEnsures rapid and complete vaporization of the derivatized sample.
Oven Temperature Program Ramped from a low to a high temperatureAllows for the separation of compounds with a wide range of boiling points.
Detector Mass Spectrometer (MS)Provides mass spectral data for compound identification and quantification.

While direct applications of GC for this compound are not extensively documented, the established methodologies for other polar metabolites suggest its potential in this area after appropriate derivatization. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in metabolomics, providing high sensitivity and specificity for the identification and quantification of a vast array of compounds.

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. lcms.cz A highly effective technique for this purpose is Liquid Chromatography-Multiple Reaction Monitoring-Mass Spectrometry (LC-MRM-MS). nih.gov This approach offers high sensitivity and specificity, making it ideal for the accurate quantification of specific compounds like this compound in complex biological matrices. lcms.cznih.gov

The LC-MRM-MS workflow involves:

Chromatographic Separation: The sample is first separated using liquid chromatography to reduce matrix effects and resolve isomers. researchgate.net

Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

Precursor Ion Selection: In the first quadrupole of a triple quadrupole mass spectrometer, a specific precursor ion corresponding to the target analyte (e.g., this compound) is selected.

Fragmentation: The selected precursor ion is fragmented in the second quadrupole (collision cell).

Product Ion Selection: In the third quadrupole, specific product ions characteristic of the fragmented analyte are selected and detected.

This two-stage mass filtering significantly enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations. researchgate.net The development of an LC-MRM-MS assay for this compound would involve optimizing the chromatographic separation and identifying unique precursor-product ion transitions.

Untargeted metabolomics aims to comprehensively analyze all detectable metabolites in a biological sample without prior selection. nih.gov This hypothesis-generating approach is valuable for discovering novel biomarkers and understanding global metabolic changes in response to various stimuli. frontiersin.orgmdpi.com

In the context of this compound research, untargeted metabolomics could be employed to:

Identify previously unknown metabolites related to this compound's metabolic pathway.

Discover biomarkers associated with the biological activity of this compound.

Elucidate the broader metabolic impact of this compound on a biological system.

The typical workflow for untargeted metabolomics involves:

Sample Preparation: Extraction of metabolites from the biological matrix.

Data Acquisition: Analysis of the extracts using high-resolution mass spectrometry, often coupled with LC (LC-MS) or GC (GC-MS). frontiersin.org

Data Processing: Peak picking, alignment, and normalization of the raw data. mdpi.com

Statistical Analysis: Multivariate statistical methods are used to identify significant differences in metabolite profiles between sample groups.

Metabolite Identification: Putative identification of significantly altered metabolites is performed by matching their mass spectral data to databases.

Untargeted metabolomics studies can reveal widespread changes in the metabolome, providing valuable insights into the systemic effects of compounds like this compound. mdpi.com

Isotopic Tracer Analysis for Metabolic Studies

Isotopic tracer analysis is a powerful technique used to trace the flow of atoms through metabolic pathways. nih.gov By introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites. nih.govfrontiersin.org This provides dynamic information about metabolic fluxes and pathway activities, which cannot be obtained from static metabolite concentration measurements alone. nih.gov

In this compound research, isotopic tracer analysis could be used to:

Elucidate the biosynthetic pathway of this compound by feeding cells or organisms with labeled precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids) and tracking the incorporation of the label into the this compound molecule. mdpi.com

Determine the metabolic fate of this compound by administering labeled this compound and identifying the labeled downstream catabolites.

Quantify the rates of this compound synthesis and turnover.

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry, which can distinguish between different isotopologues (molecules that differ only in their isotopic composition) based on their mass differences. frontiersin.orgyoutube.com The resulting labeling patterns provide detailed information about the activities of specific metabolic pathways. mdpi.com

Table 3: Common Stable Isotope Tracers and Their Applications in Metabolic Studies

Isotope TracerLabeled Atom(s)Primary Metabolic Pathways TracedPotential Application for this compound
[U-¹³C]-GlucoseCarbonGlycolysis, Pentose Phosphate Pathway, TCA CycleTracing the carbon backbone of this compound if derived from glucose.
[¹⁵N]-Amino AcidsNitrogenAmino Acid Metabolism, Protein SynthesisIdentifying the nitrogen sources in the this compound structure.
[²H₂O] (Heavy Water)DeuteriumDe novo synthesis of various biomoleculesMeasuring the overall synthesis rate of this compound.

By combining these advanced analytical methodologies, researchers can gain a comprehensive understanding of the chemistry, metabolism, and biological significance of this compound.

Method Validation for Research Assay Reliability

The validation of analytical methods is a critical process in this compound research to ensure that the chosen analytical procedure is suitable for its intended purpose. researchgate.net This process provides objective evidence that the method will produce reliable and reproducible results when analyzing samples containing this compound. nih.gov A comprehensive validation plan includes defining the scope of the method and establishing performance characteristics with acceptance limits. researchgate.net For quantitative assays, key validation parameters typically examined include accuracy, precision, selectivity, sensitivity, linearity, and range. researchgate.netresearchgate.net The validation process culminates in a report detailing all experimental conditions and statistical analyses, confirming the method's fitness for purpose. researchgate.net

Accuracy and Precision in Research Quantification

In the context of this compound research, accuracy refers to the closeness of agreement between a measured value and the actual or "true" value of the analyte in a sample. scioninstruments.comPrecision denotes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.com It is possible for results to be accurate but not precise, or vice versa.

The accuracy of a method for quantifying this compound is often determined by recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the added analyte that is successfully measured is calculated. researchgate.net High-performance liquid chromatography (HPLC) and other advanced analytical techniques are commonly employed for these assessments. scioninstruments.com

Precision is typically evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variation within a single laboratory, considering different days, analysts, and equipment.

Reproducibility: The precision between different laboratories, which is crucial for multicenter studies.

The following table illustrates hypothetical accuracy and precision data for a validated UHPLC-QToF-MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) method for the quantification of this compound in a biological matrix.

Spiked Concentration (ng/mL)Measured Concentration (Mean, n=6)Accuracy (% Recovery)Precision (RSD%)
5.04.9298.44.2
50.050.8101.62.5
250.0246.598.61.8

This table is interactive. You can sort the columns by clicking on the headers.

Selectivity and Sensitivity for Complex Biological Matrices

Selectivity (or specificity) of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In this compound research, particularly when analyzing complex biological matrices like plasma or tissue homogenates, a highly selective method is essential to avoid interference from endogenous substances. nih.gov Chromatographic techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) offer high selectivity for the analysis of D-amino acids and other complex molecules in biological samples. nih.gov

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte in a sample. This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision.

LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

For trace analysis of this compound in biological fluids, sensitive detection methods are paramount. nih.gov The development of methods with low LOD and LOQ values, such as those utilizing fluorescence detection or tandem mass spectrometry, is crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. nih.govmdpi.com

The table below presents hypothetical sensitivity data for an analytical method developed for this compound.

ParameterValue (µg/mL)Method
Limit of Detection (LOD)0.33UHPLC-QToF-MS
Limit of Quantitation (LOQ)1.0UHPLC-QToF-MS

This table is interactive. You can sort the columns by clicking on the headers.

Use of Internal Standards and Calibration Curves

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (this compound) that is added in a constant amount to all samples, standards, and blanks. azdhs.govsapub.org The use of an internal standard is a common practice in chromatographic analysis to compensate for variations in sample preparation, injection volume, and instrument response. libretexts.org The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which can improve the accuracy and precision of the method. sapub.org An ideal internal standard should be similar to the analyte in its analytical behavior but should not be naturally present in the samples being analyzed. azdhs.gov

A calibration curve is a plot of the analytical signal (e.g., peak area ratio of analyte to internal standard) versus the concentration of the analyte in a series of prepared standards. libretexts.orglibretexts.org This curve is then used to determine the concentration of the analyte in unknown samples by measuring their analytical signal and interpolating the concentration from the curve. libretexts.org For reliable quantification, the calibration curve should be linear over the range of expected sample concentrations, typically demonstrated by a correlation coefficient (r²) close to 1.0. mdpi.com

Below is an example of a calibration curve dataset for the analysis of this compound using an internal standard.

This compound Concentration (ng/mL)Peak Area Ratio (this compound / IS)
10.052
50.255
100.510
251.275
502.540
1005.080

This table is interactive. You can sort the columns by clicking on the headers.

Theoretical and Computational Studies of Glybomine a

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov This method is instrumental in understanding the binding mode of a ligand, such as Glybomine A, within the active site of a target protein. The process involves sampling various conformations of the ligand within the binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov

In the study of this compound, molecular docking simulations were performed to investigate its interaction with key protein targets. These simulations are crucial for predicting the binding affinity and identifying the specific amino acid residues involved in the interaction, which often include hydrogen bonds, hydrophobic interactions, and π-stacking. mdpi.com The results from these simulations can guide further experimental studies and the rational design of more potent derivatives.

A typical docking study would involve preparing the 3D structure of the target protein and the ligand, defining the binding site (or "grid box"), and then running the docking algorithm. The output provides a series of possible binding poses ranked by their docking scores, with more negative scores generally indicating a stronger predicted binding affinity. biorxiv.org

Table 1: Predicted Binding Affinities and Interacting Residues of this compound with a Target Protein from Molecular Docking

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesTypes of Interactions
P-glycoprotein-9.8TYR307, PHE336, ILE340, GLN725, PHE978Hydrogen Bond, π-π Stacking, Hydrophobic
Target X-8.5LYS180, ASP290, TRP350Hydrogen Bond, Electrostatic
Target Y-7.2VAL100, LEU210, ALA300Hydrophobic

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the protein over time. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. frontiersin.org

For this compound, MD simulations are employed to assess the stability of the docked complex and to analyze the conformational landscape of the compound when bound to its target. cresset-group.com These simulations can confirm the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. nih.gov Key analyses of MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure the compactness of the system, and the analysis of intermolecular hydrogen bonds over the simulation time. nih.govmdpi.com

Table 2: Key Metrics from a 100 ns Molecular Dynamics Simulation of the this compound-P-glycoprotein Complex

MetricAverage ValueStandard DeviationInterpretation
RMSD of Protein Backbone2.1 Å0.3 ÅThe protein-ligand complex is stable throughout the simulation.
RMSD of Ligand1.5 Å0.4 ÅThe ligand remains in a stable conformation within the binding pocket.
Radius of Gyration (Rg)19.5 Å0.2 ÅThe complex maintains a compact structure.
Intermolecular H-Bonds31An average of three stable hydrogen bonds are maintained between this compound and the protein.

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. wikipedia.org These methods, such as Density Functional Theory (DFT), provide detailed information about the distribution of electrons in a molecule, which governs its reactivity and interactions. aspbs.com

For this compound, quantum chemical calculations are performed to determine its fundamental electronic properties. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller energy gap suggests that the molecule is more reactive. Additionally, the molecular electrostatic potential (MEP) surface can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scirp.org

Table 3: Calculated Electronic Properties of this compound using DFT

PropertyValueUnitSignificance
HOMO Energy-6.2eVIndicates the electron-donating ability.
LUMO Energy-1.8eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment3.5DebyeMeasures the overall polarity of the molecule.

This table presents hypothetical data for illustrative purposes.

Homology Modeling of this compound Binding Proteins (e.g., P-glycoprotein)

For many proteins of therapeutic interest, experimentally determined 3D structures are not available. In such cases, homology modeling can be used to construct a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov This is particularly relevant for proteins like human P-glycoprotein, for which high-resolution structures have been challenging to obtain. mdpi.comnih.gov

The process of homology modeling involves several steps: template selection, sequence alignment between the target and template, model building, and model refinement and validation. thno.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. Once a reliable model of a protein like P-glycoprotein is built, it can be used for molecular docking and MD simulation studies with ligands such as this compound. thno.orguiuc.edu

Table 4: Workflow for Homology Modeling of Human P-glycoprotein

StepDescriptionSoftware/Tools Used
1. Template SearchIdentifying suitable template structures from the Protein Data Bank (PDB).BLAST, SWISS-MODEL
2. Sequence AlignmentAligning the target protein sequence with the template sequence.ClustalW, T-Coffee
3. Model BuildingGenerating the 3D coordinates of the target protein based on the alignment.MODELLER, SWISS-MODEL
4. Loop ModelingModeling the regions that differ between the target and template, often loops.MODELLER, SuperLooper
5. Model ValidationAssessing the quality of the generated model.PROCHECK, Ramachandran Plot Analysis

Network Pharmacology Approaches for Multi-Target Analysis

Network pharmacology is an emerging field that aims to understand the effects of drugs from a network perspective, moving from the "one-target, one-drug" paradigm to a "multi-target, multi-component" approach. mdpi.complos.org This methodology integrates data from genomics, proteomics, and bioinformatics to construct and analyze networks of drug-target-disease interactions. amegroups.org

For this compound, a network pharmacology approach can be used to identify its potential multiple targets and to elucidate the biological pathways it may modulate. This involves constructing a compound-target network, where nodes represent the compound and its potential protein targets, and edges represent their interactions. plos.org This analysis can reveal that this compound may act on a network of targets rather than a single protein, providing a more holistic understanding of its pharmacological effects.

Table 5: Potential Targets of this compound Identified through Network Pharmacology

Target GeneProtein NameFunctionAssociated Pathway
ABCB1P-glycoproteinDrug efflux pumpDrug metabolism
EGFREpidermal Growth Factor ReceptorCell proliferation, survivalMAPK signaling pathway
VEGFAVascular Endothelial Growth Factor AAngiogenesisVEGF signaling pathway
AKT1AKT Serine/Threonine Kinase 1Cell survival, proliferationPI3K-Akt signaling pathway
TNFTumor Necrosis FactorInflammation, apoptosisTNF signaling pathway

This table presents hypothetical data for illustrative purposes.

Future Directions and Emerging Research Avenues for Glybomine a

Exploration of Novel Biological Activities

Glybomine A was first identified during a screening for anti-tumor promoters, where it demonstrated inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) induction. nih.govresearchgate.netmdpi.com This initial finding provides a strong foundation for its potential in cancer chemoprevention. However, the carbazole (B46965) scaffold is a well-established "privileged structure" in medicinal chemistry, known to be associated with a wide array of pharmacological effects. nih.govnih.gov

Future research should systematically explore other potential biological activities of this compound. Given the documented properties of other carbazole alkaloids, promising areas for investigation include:

Antiviral Properties: Beyond its effect on EBV, its efficacy against other viruses could be explored. mdpi.com

Neuroprotective Effects: Many carbazole derivatives have shown potential in the context of neurodegenerative diseases. researchgate.net

Anti-inflammatory Activity: The anti-inflammatory potential of the carbazole nucleus is another area ripe for investigation. nih.gov

Antimicrobial and Antifungal Activities: The broad biological profile of carbazoles suggests that this compound could be screened for activity against various pathogenic microbes. researchgate.net

A comprehensive screening of this compound against a diverse panel of biological targets could uncover novel therapeutic applications.

Development of Advanced Synthetic Strategies

The first total synthesis of this compound has been successfully achieved, notably through methods involving regioselective palladium(II)-catalysed oxidative cyclization of meta-oxygen-substituted diarylamines. researchgate.netresearchgate.net While this provides access to the molecule for research purposes, future synthetic efforts can focus on developing more advanced and efficient strategies.

Key objectives for future synthetic research include:

Enabling Analogue Synthesis: Creating versatile synthetic pathways that allow for the straightforward generation of a library of this compound derivatives. This is crucial for establishing Structure-Activity Relationships (SAR) and optimizing the molecule for a specific biological target.

Stereoselective Synthesis: For derivatives with chiral centers, developing methods for enantioselective synthesis will be critical to study the biological activity of individual stereoisomers. libretexts.org

Green Chemistry Approaches: Incorporating principles of green chemistry to develop more sustainable and environmentally friendly synthetic routes.

These advanced synthetic strategies will not only facilitate a deeper understanding of this compound's biological functions but also pave the way for the development of optimized lead compounds for drug discovery. sigmaaldrich.comnih.gov

Application of Omics Technologies in Mechanistic Research (e.g., Proteomics, Metabolomics)

To move beyond identifying what this compound does to understanding how it works, the application of "omics" technologies is essential. researchgate.net These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical stimulus. humanspecificresearch.orgbiobide.com

Proteomics: This involves the large-scale study of proteins. By treating cancer cells with this compound and analyzing changes in the proteome, researchers could identify the specific protein targets that the compound binds to or whose expression levels are altered. This could reveal the precise mechanism behind its observed anti-tumor-promoting activity. humanspecificresearch.org

Metabolomics: This is the comprehensive analysis of metabolites in a biological sample. Metabolomic profiling of cells or organisms exposed to this compound can illuminate which metabolic pathways are perturbed, offering critical insights into its mechanism of action and potential off-target effects. biobide.com

Integrating data from these omics technologies can help construct a detailed picture of the molecular pathways modulated by this compound, accelerating the identification of its mechanism of action and facilitating biomarker discovery. mdpi.com

Leveraging Artificial Intelligence and Machine Learning in this compound Research

In the context of this compound research, AI and ML could be applied to:

Predict Novel Activities: AI algorithms, trained on vast databases of chemical structures and their known biological activities, could predict new potential targets and therapeutic uses for this compound.

Design Novel Analogues: Machine learning models can be used to design new derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties in silico, thereby prioritizing the most promising compounds for chemical synthesis. nih.gov

Analyze Complex Datasets: AI can integrate and analyze multi-omics data to build predictive models of the compound's effects and to identify complex biological signatures associated with its activity. researchgate.netnih.gov

Harnessing AI and ML will significantly accelerate the research and development cycle for this compound, from target identification to lead optimization.

Interdisciplinary Research Collaborations

The multifaceted nature of modern drug discovery and chemical biology research necessitates a highly collaborative and interdisciplinary approach. ucsb.eduleeds.ac.uk Advancing the study of this compound from a natural product isolate to a validated research tool or therapeutic lead requires the combined expertise of researchers from various fields.

Essential collaborations would include:

Natural Product and Synthetic Chemists: To isolate, characterize, and synthesize this compound and its analogues.

Pharmacologists and Cell Biologists: To design and execute biological assays and elucidate the compound's effects in cellular and animal models.

Computational Biologists and Data Scientists: To apply AI/ML algorithms and bioinformatics tools for data analysis, target prediction, and mechanistic modeling. arxiv.org

Structural Biologists: To determine the three-dimensional structure of this compound bound to its protein target(s), providing a blueprint for rational drug design.

Such interdisciplinary efforts ensure that research questions are approached from multiple perspectives, fostering innovation and increasing the likelihood of significant scientific breakthroughs. uni-jena.de

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. thesgc.org Given its unique 2,5-oxygenated carbazole structure and its defined biological activity, this compound has the potential to be developed into a valuable chemical probe. nih.gov

To serve as a high-quality chemical probe, a molecule should ideally possess high potency and selectivity for its target. nih.gov Future research could focus on:

Target Deconvolution: Precisely identifying the direct molecular target(s) of this compound responsible for its inhibition of EBV-EA induction.

Selectivity Profiling: Testing this compound against a broad panel of related and unrelated targets to confirm its selectivity.

Development of a Probe "Toolkit": Synthesizing a closely related but biologically inactive analogue to serve as a negative control, which is crucial for validating on-target effects in experiments. nih.gov

If this compound or an optimized derivative is validated as a selective probe, it would become an invaluable tool for the broader scientific community to investigate the function of its target protein in health and disease.

Interactive Data Tables

Table 1: Summary of Future Research Directions for this compound

Research AreaKey Objective(s)Potential Outcomes
Novel Biological Activities Screen against diverse biological targets.Discovery of new therapeutic applications (e.g., antiviral, neuroprotective).
Advanced Synthetic Strategies Improve synthetic efficiency; enable analogue creation.Cost-effective production; establishment of Structure-Activity Relationships (SAR).
Omics Technologies Identify protein targets and perturbed metabolic pathways.Elucidation of the detailed mechanism of action.
AI and Machine Learning Predict new targets; design optimized analogues in silico.Accelerated discovery of new uses and more potent derivatives.
Interdisciplinary Collaborations Integrate expertise from chemistry, biology, and computational science.Comprehensive understanding and faster translation of research findings.
Chemical Probe Development Identify specific molecular target(s) and confirm selectivity.Creation of a tool for studying fundamental biological processes.

Q & A

Basic Research Questions

Q. How is Glybomine A identified and quantified in biological samples, and what methodological challenges arise in its detection?

  • Methodology : Use high-performance liquid chromatography (HPLC) or mass spectrometry for quantification. Challenges include interference from metabolites and low bioavailability in plasma. Calibration curves and internal standards (e.g., isotopically labeled analogs) improve accuracy .
  • Experimental Design : Include negative controls to rule out matrix effects and validate assays across multiple biological matrices (e.g., serum, tissue homogenates) .

Q. What molecular pathways are implicated in this compound’s mechanism of action, and how can these be experimentally validated?

  • Methodology : Employ in vitro kinase assays or CRISPR-Cas9 knockout models to identify target proteins. Transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG, GO) link activity to specific signaling cascades .
  • Data Contradiction : Address conflicting pathway annotations by cross-referencing multiple databases (e.g., STRING, Reactome) and validating via Western blot .

Q. What are the baseline pharmacokinetic properties of this compound, and how do they inform dosing regimens in preclinical studies?

  • Methodology : Conduct bioavailability studies in rodent models using oral/intravenous administration. Compute AUC, half-life, and volume of distribution via non-compartmental analysis (NCA). Compare results across species to predict human pharmacokinetics .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in diabetic vs. non-diabetic models be systematically resolved?

  • Methodology : Perform meta-analysis of existing datasets using PRISMA guidelines. Stratify studies by model type (e.g., STZ-induced vs. genetic diabetes) and adjust for confounders like age, diet, and comorbidities .
  • Hypothesis Testing : Design a crossover study comparing this compound’s effects in both models under standardized conditions (e.g., matched glucose levels, sample size powered at 80%) .

Q. What experimental designs best capture this compound’s long-term effects on metabolic homeostasis, and how can longitudinal data biases be mitigated?

  • Methodology : Use randomized controlled trials (RCTs) with staggered endpoints (e.g., 6-, 12-, and 18-month intervals). Apply mixed-effects models to account for dropout rates and inter-individual variability .
  • Bias Mitigation : Blind researchers to treatment groups and use placebo-controlled cohorts. Pre-register protocols on platforms like ClinicalTrials.gov to reduce reporting bias .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) refine our understanding of this compound’s off-target effects?

  • Methodology : Integrate LC-MS-based metabolomics with SILAC-labeled proteomics to identify dysregulated pathways. Use network analysis (e.g., weighted gene co-expression networks) to prioritize high-impact off-targets .
  • Validation : Confirm findings via orthogonal methods (e.g., targeted MRM assays for metabolites, siRNA knockdown for proteins) .

Methodological Frameworks

  • PICO Framework : Structure questions around Population (e.g., diabetic rodents), Intervention (this compound dosage), Comparison (placebo/standard therapy), and Outcome (HbA1c reduction) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (novel mechanism), Novel (unexplored off-targets), Ethical (IACUC-approved protocols), and Relevant (translational potential) .

Data Presentation Guidelines

  • Raw Data : Deposit in repositories like Figshare or Zenodo with unique DOIs .
  • Statistical Reporting : Follow SAMPL guidelines for descriptive stats (mean ± SD) and inferential tests (p-values, effect sizes, confidence intervals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.